1-Butanamine, N-ethyl-, acetate

CAS No.: 205490-75-1

Cat. No.: VC19082407

Molecular Formula: C8H19NO2

Molecular Weight: 161.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 205490-75-1 |

|---|---|

| Molecular Formula | C8H19NO2 |

| Molecular Weight | 161.24 g/mol |

| IUPAC Name | acetic acid;N-ethylbutan-1-amine |

| Standard InChI | InChI=1S/C6H15N.C2H4O2/c1-3-5-6-7-4-2;1-2(3)4/h7H,3-6H2,1-2H3;1H3,(H,3,4) |

| Standard InChI Key | KVMHXDIXCIWTCI-UHFFFAOYSA-N |

| Canonical SMILES | CCCCNCC.CC(=O)O |

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Formula

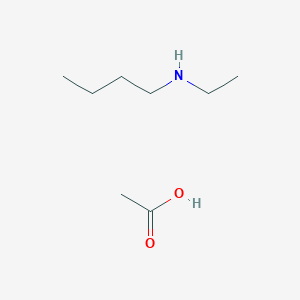

1-Butanamine, N-ethyl-, acetate consists of a butyl chain substituted with an ethyl group at the nitrogen atom, paired with an acetate counterion. Its molecular formula is C₈H₁₉NO₂, corresponding to a molecular weight of 161.24 g/mol. The structure features:

-

A four-carbon butyl chain (C₄H₉) bonded to a secondary amine nitrogen.

-

An ethyl group (C₂H₅) attached to the nitrogen, forming the N-ethylbutanamine cation.

-

An acetate anion (CH₃COO⁻) balancing the charge.

The ionic nature of the compound enhances its stability and solubility in polar solvents compared to the free amine .

Table 1: Key Structural and Molecular Properties

Synthesis and Manufacturing

Synthetic Pathways

The acetate salt is typically synthesized via acid-base neutralization:

-

Parent Amine Preparation: N-Ethylbutylamine is synthesized through alkylation of butylamine with ethyl bromide or via reductive amination of butyraldehyde with ethylamine .

-

Salt Formation: The free amine is reacted with acetic acid in a stoichiometric ratio, yielding the acetate salt:

This exothermic reaction is conducted under controlled conditions to avoid byproducts .

Purification and Characterization

-

Crystallization: The crude product is purified via recrystallization from ethanol or acetone.

-

Spectroscopic Analysis:

Physicochemical Properties

Thermal and Physical Constants

While direct data for the acetate salt are scarce, properties can be extrapolated from its components:

-

Melting Point: Estimated 120–140°C (higher than N-ethylbutylamine’s -77.8°C due to ionic lattice energy) .

-

Boiling Point: Decomposes before boiling, typical of ionic liquids.

-

Density: ~1.1 g/cm³ (calculated via group contribution methods).

-

Solubility: High in water (>50 g/L) and polar solvents (methanol, ethanol); low in non-polar solvents .

Table 2: Comparative Properties of N-Ethylbutylamine and Its Acetate Salt

| Property | N-Ethylbutylamine | N-Ethylbutylamine Acetate (Predicted) |

|---|---|---|

| Melting Point | -77.8°C | 120–140°C |

| Boiling Point | 108.5°C | Decomposes |

| Density | 0.7 g/cm³ | 1.1 g/cm³ |

| Water Solubility | Moderate | High |

Applications and Industrial Relevance

Pharmaceutical Intermediates

Quaternary ammonium salts like this acetate are pivotal in drug delivery systems due to their surfactant properties. For example, analogs of ethylbutylamine derivatives have been explored in antimycobacterial agents .

Corrosion Inhibition

Acetate salts of alkylamines are effective corrosion inhibitors in acidic environments. The acetate anion facilitates adsorption onto metal surfaces, while the alkyl chain provides hydrophobic protection .

Organic Synthesis

The compound serves as a phase-transfer catalyst in nucleophilic substitutions and esterifications, leveraging its dual solubility in organic and aqueous phases.

Future Research Directions

-

Solubility Studies: Experimental determination of solubility parameters in binary solvent systems.

-

Biological Activity Screening: Antimicrobial and anticancer assays leveraging its ionic character.

-

Thermal Stability Analysis: TGA/DSC studies to map decomposition pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume